molecular formula C19H27N3O2S B11481981 1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

Cat. No.: B11481981
M. Wt: 361.5 g/mol
InChI Key: SIOSLYNKSIZXLE-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-1-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a synthetic organic compound that belongs to the class of sulfonyl-containing pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-1-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through cyclization reactions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride.

    Attachment of the Pyrrolidine Moiety: The pyrrolidine moiety can be attached through alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-1-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-1-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(BENZENESULFONYL)-1-METHYL-4,5-DIMETHYL-1H-PYRROL-2-AMINE: Lacks the ethylpyrrolidine moiety.

    3-(BENZENESULFONYL)-1-[(1-METHYLPYRROLIDIN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE: Contains a methylpyrrolidine instead of an ethylpyrrolidine group.

Uniqueness

The presence of the ethylpyrrolidine moiety in 3-(BENZENESULFONYL)-1-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE may confer unique biological activities or chemical properties compared to its analogs.

Properties

Molecular Formula

C19H27N3O2S

Molecular Weight

361.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C19H27N3O2S/c1-4-21-12-8-9-16(21)13-22-15(3)14(2)18(19(22)20)25(23,24)17-10-6-5-7-11-17/h5-7,10-11,16H,4,8-9,12-13,20H2,1-3H3

InChI Key

SIOSLYNKSIZXLE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CN2C(=C(C(=C2N)S(=O)(=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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